BenchChemオンラインストアへようこそ!

Dermaseptin-1

Hemolysis Therapeutic index Antimicrobial peptide selectivity

Dermaseptin-1 is a cationic, amphipathic α-helical antimicrobial peptide originally isolated from the skin secretions of Phyllomedusa sauvagei and Ph. hypochondrialis frogs.

Molecular Formula
Molecular Weight
Cat. No. B1577039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-1 Procurement Guide: Core Identity and Scientific Positioning of a Frog-Skin Antimicrobial Peptide


Dermaseptin-1 is a cationic, amphipathic α-helical antimicrobial peptide originally isolated from the skin secretions of Phyllomedusa sauvagei and Ph. hypochondrialis frogs. It belongs to the dermaseptin superfamily, a gene-based combinatorial library of 28–34 residue lysine-rich peptides [1]. With a typical sequence of 34 amino acids (ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ; MW ~3455 Da; net charge +4) and C-terminal amidation, Dermaseptin-1 exerts broad-spectrum antimicrobial activity through membrane disruption, targeting Gram-positive bacteria, Gram-negative bacteria, fungi, protozoa, and enveloped viruses [2]. Unlike certain class members such as Dermaseptin S4, native Dermaseptin-1 (also designated DRS-S1 or DS1) is devoid of hemolytic activity at antimicrobial concentrations, establishing it as a reference scaffold for selectivity-driven AMP engineering [3]. The peptide is available from commercial vendors as a synthetic lyophilized powder (purity ≥95%), and its well-characterised structure-activity landscape supports use in antimicrobial susceptibility testing, mechanistic membrane studies, and derivative design programs.

Why Dermaseptin-1 Cannot Be Replaced by Another In-Class Antimicrobial Peptide Without Performance Consequences


The dermaseptin superfamily exhibits <40% sequence identity yet profound functional divergence. Dermaseptin S4, despite structural homology, lyses human erythrocytes at micromolar concentrations (HC₅₀ ≈ 4.5–25 µM), whereas Dermaseptin-1 (S1) is non-hemolytic even at >128 µg/mL [1]. Magainin I, another frog-derived AMP, fails to reduce channel catfish virus (CCV) infectivity, while Dermaseptin-1 achieves 50% inhibition at 3 µM [2]. Moreover, Dermaseptin-1 suppresses Candida albicans biofilm formation comparably to amphotericin B through dual inhibition of hyphal transition and virulence gene downregulation—a mechanism distinct from purely membrane-lytic class members [3]. These quantitative divergences in hemolytic profile, antiviral breadth, and antifungal mechanism mean that substituting Dermaseptin-1 with a generic dermaseptin or amphibian AMP can compromise safety margins, narrow target coverage, or eliminate specific functional readouts. Evidence-based selection therefore requires compound-level, not class-level, specification.

Dermaseptin-1 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


Hemolytic Safety Margin: Dermaseptin-1 (S1) Is Non-Hemolytic Whereas Dermaseptin S4 Lysed Erythrocytes at Therapeutic Concentrations

In the foundational head-to-head characterisation of the five native dermaseptins (S1–S5), Mor et al. reported that dermaseptins S1 and S5 were devoid of hemolytic activity, while dermaseptin S4 caused lysis of human erythrocytes at micromolar concentrations [1]. Subsequent studies confirmed that Dermaseptin-1 (DRS-S1, 34-residue isoform from Ph. sauvagei) showed no hemolysis up to 53 µM (Brand et al., 2006), and the 25-residue isoform from Ph. hypochondrialis (DRAMP01639) was non-hemolytic up to 53 µM against human red blood cells [2]. In contrast, Dermaseptin S4 exhibits 50% hemolysis at concentrations ranging from 4.5 to 25 µM depending on the experimental context [3]. The differential is stark: at peptide concentrations that exert full antimicrobial effect (MIC 3.2–6.6 µM for Dermaseptin-1), Dermaseptin S4 already exceeds its hemolytic threshold. This head-to-head comparison within the same study establishes that Dermaseptin-1 offers a substantially wider selectivity window for experiments requiring mammalian cell compatibility.

Hemolysis Therapeutic index Antimicrobial peptide selectivity

Antiviral Efficacy Differential: Dermaseptin-1 Inactivates Channel Catfish Virus at IC₅₀ 3 µM, Whereas Magainin I Fails to Reduce Infectivity

In a comparative antiviral screening of five purified amphibian antimicrobial peptides, Chinchar et al. (2004) tested Dermaseptin-1, temporin A, magainin I, magainin II, and PGLa against channel catfish virus (CCV) and frog virus 3 (FV3) [1]. All compounds except magainin I markedly reduced CCV infectivity. Dermaseptin-1 reduced CCV viral infectivity by 50% at a concentration of 3 µM in catfish ovary (CCO) cells, and reduced FV3 infectivity by 50% at 12 µM in fathead minnow (FHM) cells, with no cytotoxicity observed against CCO cells at 0.1–11.4 µM [2]. Magainin I exhibited no significant anti-CCV activity under identical conditions. This direct within-study comparison demonstrates that Dermaseptin-1 possesses a broader antiviral spectrum than magainin I, a widely studied amphibian AMP, and highlights a specific procurement-relevant advantage for virology laboratories studying iridovirus or herpesvirus models.

Antiviral peptides CCV Amphibian AMP comparison

Mammalian Cell Cytotoxicity Profile: CC₅₀ Exceeds 1000 µg/mL, Enabling a Favourable Selectivity Index for Antiviral Applications

Cardoso et al. (2013) evaluated the cytotoxicity of Dermaseptin-01 (DS-01, the 29-residue isoform from Ph. hypochondrialis) against three cell lines: VERO (African green monkey kidney), LLCMK2 (rhesus monkey kidney), and C6/36 (Aedes albopictus insect cells) [1]. The 50% cytotoxicity concentration (CC₅₀) was 105 µg/mL in insect C6/36 cells, but notably exceeded 1000 µg/mL in both mammalian VERO and LLCMK2 cells, demonstrating a >9.5-fold lower toxicity toward mammalian versus insect cells. Against Dengue virus type 2, DS-01 exhibited a 50% effective concentration (EC₅₀) of 15 µg/mL in C6/36 cells and 60 µg/mL in LLCMK2 cells, yielding a therapeutic index (CC₅₀/EC₅₀) of 7 in insect cells and >16.7 in mammalian cells. This contrasts with many cationic AMPs (e.g., melittin) that exhibit pronounced mammalian cytotoxicity. While the study did not provide a side-by-side comparator in the same assay, the CC₅₀ >1000 µg/mL in mammalian cells places Dermaseptin-1 among the more selective natural AMP scaffolds and supports its use in co-culture or in vivo experiments where host cell integrity is critical.

Cytotoxicity Selectivity index Antiviral drug development

Anti-Candida Biofilm Activity Comparable to Amphotericin B with Virulence Gene Downregulation: A Mechanistically Distinct Antifungal Profile

Belmadani et al. (2018) conducted a direct comparison between synthetic Dermaseptin-S1 (DS1) and the clinical antifungal amphotericin B (AmB) with respect to C. albicans growth, morphological transition, and biofilm formation [1]. Using cell count assays, the study demonstrated that DS1 inhibited C. albicans blastospore-to-hyphae transition with effects comparable to those obtained with AmB. Electron microscopy revealed that both DS1- and AmB-treated C. albicans cells displayed a distorted cell wall surface, indicating similar membrane-targeting ultrastructural damage. Critically, in biofilm assays, both DS1 and AmB significantly inhibited biofilm formation after 2 and 4 days of treatment. Beyond structural effects, DS1 uniquely downregulated the expression of HWP1 (hyphal wall protein 1) and multiple secreted aspartyl protease genes (SAP1, SAP2, SAP3, SAP9, SAP10)—virulence factors that AmB does not directly suppress. This dual mechanism (membrane disruption plus virulence gene modulation) distinguishes DS1 from conventional antifungals and from purely membrane-lytic dermaseptins that lack this transcriptional regulatory activity.

Candida albicans Biofilm Antifungal peptide Virulence gene

Broad-Spectrum Antibacterial Activity with Antiprotozoal Extension: MIC Values of 3.2–6.6 µM Against Clinically Relevant Strains

Multiple independent datasets confirm that Dermaseptin-1 exerts broad-spectrum antibacterial activity at low micromolar concentrations. The 25-residue isoform from Ph. hypochondrialis (DRAMP01639) exhibits MIC values of 6 µM against Micrococcus luteus A270, 6 µM against S. aureus ATCC 6538, 6 µM against E. coli SBS 363, and 6.6 µM against P. aeruginosa ATCC 14502 [1]. The 29-residue isoform Dermaseptin-01 (CAMPSQ986) displayed enhanced potency with MIC values of 3.2 µM against S. aureus ATCC 25923, 6.42 µM against E. coli ATCC 25922, 6.42 µM against P. aeruginosa ATCC 27853, and activity against methicillin-resistant S. aureus (MRSA) at 12.83 µM [2]. Beyond antibacterial activity, Dermaseptin-01 also demonstrated antiprotozoal activity against Trypanosoma cruzi (MIC 1–4 µM) [2] and Leishmania amazonensis (Brand et al., 2006). While these data derive from separate studies and cannot be directly compared to Dermaseptin S4 from identical conditions, the consistently low MIC values across diverse pathogen classes (Gram-positive, Gram-negative, protozoa) with maintained non-hemolytic profile distinguish Dermaseptin-1 from narrower-spectrum or more toxic class members such as Dermaseptin S4, which exhibits similar or slightly lower MICs but at the cost of hemolytic activity [3].

MIC Broad-spectrum Antibacterial Antiprotozoal

Dermaseptin-1 Application Scenarios: Evidence-Backed Research and Development Use Cases


Selectivity-Driven Antimicrobial Peptide Engineering Using Dermaseptin-1 as a Non-Hemolytic Scaffold

Investigators designing next-generation AMPs with improved therapeutic indices should select Dermaseptin-1 as the parent scaffold over Dermaseptin S4. The established non-hemolytic baseline (up to 53 µM) allows structure-activity relationship (SAR) studies—such as N-terminal truncation, Lys-substitution, or acylation—to detect hemolytic toxicity emergence with high sensitivity [1]. The Savoia et al. (2008) demonstration that a 16-mer DS1 derivative displayed superior antibacterial activity to native DS1 validates the scaffold's amenability to minimisation without loss of potency [2]. This application scenario is directly supported by the hemolytic safety evidence established in Evidence_Items 1 and 3 (Section 3).

Antiviral Screening Cascades Targeting Iridovirus and Flavivirus Models

Virology laboratories conducting antiviral screens against channel catfish virus (CCV), frog virus 3 (FV3), or Dengue virus type 2 should procure Dermaseptin-1 rather than magainin I or other amphibian AMPs, because Dermaseptin-1 demonstrates broad anti-viral coverage (CCV IC₅₀ 3 µM; FV3 IC₅₀ 12 µM; Dengue EC₅₀ 15–60 µg/mL) whereas magainin I fails to inhibit CCV [3][4]. The mammalian-sparing cytotoxicity profile (CC₅₀ >1000 µg/mL in VERO and LLCMK2 cells) further supports incorporation into medium-throughput antiviral pipelines where host cell viability is a gating criterion. This use case is grounded in Evidence_Items 2 and 3 (Section 3).

Candida albicans Biofilm and Virulence Gene Expression Studies

For antifungal research groups studying C. albicans pathogenesis, Dermaseptin-1 provides a unique dual-action tool: it inhibits biofilm formation and hyphal transition comparably to amphotericin B while also downregulating HWP1 and SAP virulence gene expression—a property not shared by AmB [5]. This makes Dermaseptin-1 suitable for gene expression profiling experiments, combination therapy studies with azoles or echinocandins, and mechanism-of-action investigations that distinguish membrane-active from transcription-modulating antifungal effects. This scenario follows directly from Evidence_Item 4 (Section 3).

Antiprotozoal Drug Discovery Against Trypanosoma cruzi and Leishmania Species

Parasitology laboratories investigating Chagas disease or leishmaniasis should consider Dermaseptin-1 for its dual antibacterial and antiprotozoal activity. The peptide inhibits T. cruzi at MIC 1–4 µM [6] and L. amazonensis at antimicrobial concentrations while remaining non-hemolytic, positioning it as a starting point for anti-kinetoplastid peptide design. The broad-spectrum MIC data in Evidence_Item 5 (Section 3) provide the quantitative foundation for this application, and the selectivity data from Evidence_Items 1 and 3 support its use in co-culture models with host macrophages.

Quote Request

Request a Quote for Dermaseptin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.